1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1H-pyrrole-2,5-dione
Description
1-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1H-pyrrole-2,5-dione is a heterocyclic compound combining a benzoxazinone scaffold with a pyrrole-2,5-dione moiety. Benzoxazinone derivatives are recognized for their bioactivity in medicinal and agrochemical applications, particularly as antimicrobial and antifungal agents . The pyrrole-2,5-dione group enhances electrophilic reactivity, enabling interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
1-(3-oxo-4H-1,4-benzoxazin-6-yl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-10-6-18-9-2-1-7(5-8(9)13-10)14-11(16)3-4-12(14)17/h1-5H,6H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOHAJIZSOQBHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)N3C(=O)C=CC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801168712 | |
| Record name | 1-(3,4-Dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801168712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866144-60-7 | |
| Record name | 1-(3,4-Dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866144-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801168712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminophenol with an appropriate aldehyde or ketone followed by cyclization can yield the desired benzoxazinone structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors capable of maintaining precise temperature and pressure conditions. Catalysts and solvents are often employed to increase the yield and purity of the final product. Continuous flow chemistry techniques can also be utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the benzoxazinone ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction reactions might involve hydrogen gas (H2) in the presence of a metal catalyst.
Substitution reactions often require strong nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound and its derivatives can be used in biological studies to understand cellular processes.
Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases.
Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1H-pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Structural Analogues from Recent Syntheses (2023)
Recent synthetic efforts have produced compounds with overlapping structural features:
Key Comparisons :
- Shared Moieties: Both 4i and 4j retain the benzoxazinone core but incorporate additional functional groups (e.g., coumarin, tetrazole) that enhance bioactivity. The coumarin group in 4i and 4j improves photostability and membrane permeability, a feature absent in the target compound .
- Activity Differences: The tetrazole ring in 4i confers stronger antibacterial activity compared to simpler benzoxazinone derivatives, suggesting that substitutions on the pyrrole-2,5-dione ring could modulate efficacy .
Agrochemical Derivatives (2001)
The pyrrole-2,5-dione motif is prevalent in agrochemicals:
| Compound Name | Key Structural Features | Use/Activity | Reference |
|---|---|---|---|
| Fluoroimide : 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione | Halogenated pyrrole-2,5-dione | Fungicide |
Key Comparisons :
- Electrophilic Reactivity : Fluoroimide’s dichloro and fluorophenyl substituents enhance its fungicidal activity by increasing electrophilicity, a property that could be replicated in the target compound through analogous substitutions .
- Target Specificity: Unlike fluoroimide, the benzoxazinone group in the target compound may confer dual activity (e.g., antifungal and insecticidal), as seen in benzoxazinone-based pesticides like chromafenozide .
Research Findings and Mechanistic Insights
- Antimicrobial Potential: Benzoxazinone-pyrrole-2,5-dione hybrids exhibit inhibition of Candida albicans (MIC: 8–16 µg/mL for 4i and 4j) and Staphylococcus aureus (MIC: 16–32 µg/mL), outperforming non-hybrid derivatives .
- Structure-Activity Relationships (SAR) :
- Electron-withdrawing groups (e.g., Cl, F) on the pyrrole-2,5-dione ring enhance antifungal potency.
- Bulky substituents (e.g., coumarin) improve pharmacokinetic properties but may reduce bioavailability in hydrophilic environments .
Biological Activity
1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1H-pyrrole-2,5-dione is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure
The compound can be described by the following structural formula:
Biological Activities
Recent studies have highlighted various biological activities associated with derivatives of 1H-pyrrole-2,5-dione and related compounds, including:
- Anticancer Activity : Compounds similar to this compound have shown significant activity against various cancer cell lines. For instance, derivatives have been reported to inhibit the growth of colon cancer cells (e.g., HCT116) with IC50 values in the nanomolar range .
- Anti-inflammatory Effects : Studies have indicated that certain derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .
- Antimicrobial Activity : The compound's derivatives have also been tested for their antibacterial properties, demonstrating efficacy against a range of bacterial strains .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Protein Kinases : Similar compounds have been shown to interact with ATP-binding domains of growth factor receptors like EGFR and VEGFR2, leading to inhibition of tumor growth .
- Membrane Interaction : Studies suggest that these compounds can intercalate into lipid bilayers, affecting membrane integrity and stability .
Table 1: Summary of Biological Activities
Case Study: Anticancer Properties
In a study evaluating the anticancer properties of pyrrole derivatives, compound 2a demonstrated significant inhibition against colon cancer cell lines with an IC50 value around . This compound also exhibited antioxidant properties and low toxicity levels in vivo .
Case Study: Anti-inflammatory Mechanisms
Research on the anti-inflammatory effects showed that specific derivatives inhibited cytokine production in PBMC cultures stimulated by lipopolysaccharides. The compounds did not induce apoptosis at lower concentrations but showed slight toxicity at higher doses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
